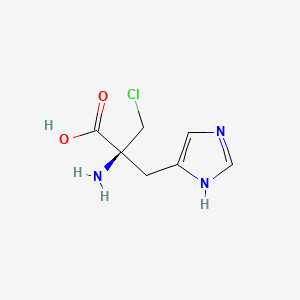

alpha-Chloromethylhistidine

Description

Alpha-Chloromethylhistidine is a synthetic histidine derivative characterized by the substitution of a chloromethyl group (-CH2Cl) at the alpha position of the imidazole ring in histidine.

Properties

CAS No. |

70470-95-0 |

|---|---|

Molecular Formula |

C7H10ClN3O2 |

Molecular Weight |

203.62 g/mol |

IUPAC Name |

(2S)-2-amino-2-(chloromethyl)-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C7H10ClN3O2/c8-3-7(9,6(12)13)1-5-2-10-4-11-5/h2,4H,1,3,9H2,(H,10,11)(H,12,13)/t7-/m1/s1 |

InChI Key |

HLKHGMWYAADBPJ-SSDOTTSWSA-N |

SMILES |

C1=C(NC=N1)CC(CCl)(C(=O)O)N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@](CCl)(C(=O)O)N |

Canonical SMILES |

C1=C(NC=N1)CC(CCl)(C(=O)O)N |

Synonyms |

alpha-chloromethylhistidine |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Challenges

Preclinical Studies

- Histidine Derivatives : L-Histidine and its salts show low toxicity (LD50 > 5000 mg/kg in rodents) , whereas chlorinated analogs like this compound may exhibit higher toxicity due to reactive intermediates.

- Comparative Efficacy : In vitro studies suggest this compound inhibits HDC with IC50 values ~10 µM, outperforming older inhibitors like brocresine but lacking the receptor specificity of cimetidine .

Analytical Challenges

Chemical analysis of this compound requires advanced techniques (e.g., HPLC-MS) to distinguish it from degradation products or impurities, a common issue in chlorinated pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.